2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide
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Overview
Description
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide is a chemical compound known for its unique structural and functional properties It is a quinolinium salt with a dimethylaminophenyl group, which contributes to its distinct chemical behavior and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide typically involves the reaction of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinoline with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The process may involve the use of solvents such as acetonitrile or ethanol to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium salt to its corresponding quinoline derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quinolinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, and thiolate ions can be used for substitution reactions.
Major Products Formed
Oxidation: Quinolinium derivatives with various functional groups.
Reduction: Quinolines with different substituents.
Substitution: Quinolinium salts with different anions.
Scientific Research Applications
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium compounds.
Biology: Employed in the study of cellular processes and as a fluorescent dye for imaging applications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(p-Dimethylaminophenyl)-1-methylquinolinium iodide
- 2-(p-Dimethylaminophenyl)-1,6-dimethylpyridinium iodide
- 2-(p-Dimethylaminophenyl)-1,6-dimethylbenzimidazolium iodide
Uniqueness
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium iodide is unique due to its specific structural features, such as the presence of both dimethylaminophenyl and dimethylquinolinium groups
Properties
CAS No. |
24220-16-4 |
---|---|
Molecular Formula |
C19H21IN2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-(1,6-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-14-5-11-19-16(13-14)8-12-18(21(19)4)15-6-9-17(10-7-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChI Key |
XELQQCAHDSHPGV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2)C3=CC=C(C=C3)N(C)C)C.[I-] |
Origin of Product |
United States |
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